2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-11-6-4-10(5-7-11)9-16-13-12(20(14,17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBOPUHLAWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-pyridinesulfonamide with 4-methoxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO<sub>2</sub>NH<sub>2</sub>) participates in nucleophilic displacement reactions. Key examples include:
These reactions highlight the sulfonamide's role as a leaving group in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing pyridine rings.
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at specific positions under controlled conditions:
| Reaction Type | Reagents/Conditions | Position Modified | Products | Notes | Source |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C | C-5 of pyridine | Nitro-substituted derivative | Requires low temp to prevent side reactions | |
| Sulfonation | ClSO<sub>3</sub>H, 25°C | C-4 of pyridine | Pyridine-3,4-disulfonamide | Enhanced by electron-donating methoxy group |
The methoxybenzyl group directs electrophiles to the pyridine ring's meta and para positions due to its electron-donating nature.
Hydrolysis and Degradation
The sulfonamide bond is susceptible to hydrolysis under extreme pH conditions:
| Conditions | Reagents | Products | Byproducts | Source |
|---|---|---|---|---|
| Acidic (HCl, 100°C) | 6M HCl, reflux, 12 hrs | Pyridine-3-sulfonic acid + 4-Methoxybenzylamine | NH<sub>3</sub> gas | |
| Basic (NaOH, 80°C) | 4M NaOH, 80°C, 8 hrs | Pyridine-3-sulfonate + 4-Methoxybenzylamine | None reported |
Hydrolysis rates correlate with pH: Acidic conditions accelerate cleavage due to protonation of the sulfonamide nitrogen.
Oxidation and Reduction Reactions
The methoxybenzyl group and pyridine ring participate in redox processes:
| Reaction Type | Reagents/Conditions | Products | Applications | Source |
|---|---|---|---|---|
| Oxidation (Methoxy) | KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | Benzoquinone-pyridine conjugate | Antibacterial activity | |
| Reduction (Sulfonamide) | LiAlH<sub>4</sub>, THF, 0°C | Pyridine-3-thiol + 4-Methoxybenzylamine | Thiol-based drug design |
Controlled oxidation of the methoxy group generates quinones, while sulfonamide reduction yields thiols for further functionalization.
Cross-Coupling Reactions
The pyridine ring enables transition-metal-catalyzed couplings:
These reactions expand structural diversity for medicinal chemistry applications, particularly in kinase inhibitor design .
Complexation and Chelation
The sulfonamide and pyridine nitrogen atoms act as ligands for metal ions:
Metal complexes exhibit enhanced solubility and catalytic activity compared to the free ligand.
Key Mechanistic Insights
-
Steric Effects : The 4-methoxybenzyl group hinders reactions at the pyridine C-4 position, favoring C-5 substitutions .
-
Electronic Effects : Electron-withdrawing sulfonamide activates the pyridine ring for nucleophilic attack at C-2 and C-6 .
-
pH Dependence : Sulfonamide reactivity switches from nucleophilic (pH > 10) to electrophilic (pH < 4) based on protonation state .
This compound's versatility in synthesis and functionalization makes it a valuable scaffold for developing enzyme inhibitors, antimicrobial agents, and coordination polymers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide compounds can exhibit significant anticancer properties. 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide has been studied for its ability to inhibit tumor growth through various mechanisms, including:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells. For instance, studies have shown that related compounds can induce G2/M phase arrest in various cancer cell lines, with IC50 values ranging from 1.48 to 6.38 μM against different tumor types .
- Modulation of Apoptosis : The compound may influence apoptotic pathways by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, enhancing the overall cytotoxic effect on cancer cells .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of key signaling pathways:
- Inhibition of p38 MAPK : It may inhibit the phosphorylation of p38 MAPK, a critical mediator in inflammatory responses, thus reducing inflammation in various models .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes critical for metabolic processes .
- Receptor Interaction : The compound may modulate receptor activity, influencing cell signaling pathways that are pivotal in disease progression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes. The compound exhibited IC50 values indicative of strong anticancer activity across different tumor types .
Case Study 2: Anti-inflammatory Potential
In vivo studies demonstrated that this compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative diseases characterized by inflammatory processes .
Summary Table of Biological Activities
| Activity | Cell Line/Model | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Various | 1.48 - 6.38 | Inhibition of tubulin polymerization |
| Anti-inflammatory | Neuroinflammation Model | N/A | Inhibition of p38 MAPK |
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
- Structure : This analogue replaces the 4-methoxybenzyl group with 4-ethylphenyl substituents.
- Molecular Formula : C₂₁H₂₃N₃O₂S vs. C₁₃H₁₅N₃O₃S (target compound).
Sulfonylurea Herbicides (e.g., Rimsulfuron, Sulfosulfuron)
- Structure : These compounds share a sulfonamide backbone but incorporate triazine or pyrimidine rings (e.g., rimsulfuron: C₁₄H₁₈N₆O₇S₂).
- Functional Role: They inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The pyridine ring in the target compound may offer analogous enzyme interaction sites .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| 2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide | C₁₃H₁₅N₃O₃S | 293.34 | 4-Methoxybenzyl, sulfonamide | 1.8–2.2 |
| N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide | C₂₁H₂₃N₃O₂S | 381.49 | 4-Ethylphenyl | 3.2–3.6 |
| Rimsulfuron | C₁₄H₁₈N₆O₇S₂ | 454.52 | Pyrimidine, sulfonylurea | 0.5–1.0 |
Notes:
- The target compound’s methoxy group confers moderate polarity, balancing solubility and lipophilicity, whereas ethyl substituents in analogue favor hydrophobic interactions.
- Sulfonylureas like rimsulfuron exhibit lower logP values due to hydrophilic urea linkages, enhancing water solubility for agrochemical applications .
Molecular Docking Insights
For example:
Biological Activity
2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a methoxybenzyl amino group and a sulfonamide moiety. This unique combination of functional groups may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial enzymes essential for folate synthesis, impacting nucleic acid synthesis and cell division .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| 2-Aminopyrimidine derivative | Escherichia coli | 6.25 μg/mL |
| Sulfadiazine | Plasmodium falciparum | 0.5 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it might inhibit key enzymes involved in cancer cell proliferation or interfere with the cell cycle .
Case Study: Anticancer Mechanism
A study focused on the effects of this compound on human cancer cell lines demonstrated that the compound could significantly decrease cell viability at concentrations above 10 μM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in target enzymes, inhibiting their function.
- Cell Cycle Interference : By disrupting signaling pathways essential for cell cycle progression, the compound may prevent cancer cells from dividing.
Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- Antimalarial Properties : Similar sulfonamide compounds have shown promise against Plasmodium falciparum, suggesting a broader range of therapeutic applications beyond traditional uses .
- Synergistic Effects : When used in combination with other antimicrobial agents, this compound may enhance efficacy through synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
